molecular formula C9H9FO2 B1442235 4-Fluoro-2,3-dimethylbenzoic acid CAS No. 1104380-03-1

4-Fluoro-2,3-dimethylbenzoic acid

Cat. No.: B1442235
CAS No.: 1104380-03-1
M. Wt: 168.16 g/mol
InChI Key: NCEJJRPDYZFRTB-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a fluorine atom

Mechanism of Action

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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2,3-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 2,3-dimethylbenzoic acid. This can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl groups replacing the fluorine atom.

    Oxidation: Products include 4-fluoro-2,3-dimethylbenzaldehyde or this compound derivatives.

    Reduction: Products include 4-fluoro-2,3-dimethylbenzyl alcohol or 4-fluoro-2,3-dimethylbenzaldehyde.

Scientific Research Applications

4-Fluoro-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: Similar structure but lacks the methyl groups at positions 2 and 3.

    3-Fluoro-2,4-dimethylbenzoic Acid: Similar structure with different positions of the fluorine and methyl groups.

    4-Fluorobenzoic Acid: Similar structure but lacks the methyl groups.

Uniqueness

4-Fluoro-2,3-dimethylbenzoic acid is unique due to the specific arrangement of the fluorine and methyl groups, which can influence its chemical reactivity and interactions. The presence of both electron-donating methyl groups and an electron-withdrawing fluorine atom creates a distinct electronic environment, making it valuable for specific synthetic applications.

Properties

IUPAC Name

4-fluoro-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEJJRPDYZFRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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